molecular formula C23H23FN2O3S B10886856 1-[(4-Fluorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine

1-[(4-Fluorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine

Cat. No.: B10886856
M. Wt: 426.5 g/mol
InChI Key: HBUCLFMAFWFRFF-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 4-fluorophenylsulfonyl group and a 3-phenoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Fluorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine typically involves multiple steps. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with piperazine to form 1-(4-fluorophenylsulfonyl)piperazine. This intermediate is then reacted with 3-phenoxybenzyl chloride under basic conditions to yield the final product. The reactions are usually carried out in solvents like dichloromethane or acetonitrile, and bases such as triethylamine or potassium carbonate are used to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

1-[(4-Fluorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the phenoxybenzyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenylsulfonyl)piperazine: Lacks the phenoxybenzyl group, which may reduce its binding affinity and specificity.

    4-(3-Phenoxybenzyl)piperazine: Lacks the sulfonyl group, which may affect its reactivity and interaction with molecular targets.

    1-(4-Bromophenylsulfonyl)-4-(3-phenoxybenzyl)piperazine: Similar structure but with a bromine atom instead of fluorine, which may alter its electronic properties and reactivity.

Uniqueness

1-[(4-Fluorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine is unique due to the presence of both the fluorophenylsulfonyl and phenoxybenzyl groups. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H23FN2O3S

Molecular Weight

426.5 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-[(3-phenoxyphenyl)methyl]piperazine

InChI

InChI=1S/C23H23FN2O3S/c24-20-9-11-23(12-10-20)30(27,28)26-15-13-25(14-16-26)18-19-5-4-8-22(17-19)29-21-6-2-1-3-7-21/h1-12,17H,13-16,18H2

InChI Key

HBUCLFMAFWFRFF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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